molecular formula C9H5Cl2N3 B1321572 3,6-Dichloro-4-(pyridin-4-YL)pyridazine CAS No. 202931-70-2

3,6-Dichloro-4-(pyridin-4-YL)pyridazine

Cat. No.: B1321572
CAS No.: 202931-70-2
M. Wt: 226.06 g/mol
InChI Key: OHEFKPDASJTVDT-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-(pyridin-4-YL)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 and a pyridin-4-yl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,6-dichloropyridazine.

    Coupling Reaction: The 3,6-dichloropyridazine is then subjected to a coupling reaction with 4-pyridylboronic acid or its derivatives in the presence of a palladium catalyst. This reaction is usually carried out under Suzuki-Miyaura cross-coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide (DMF).

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-(pyridin-4-YL)pyridazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 3 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.

    Oxidation and Reduction Products: Oxidized or reduced forms of the original compound with altered functional groups.

Scientific Research Applications

3,6-Dichloro-4-(pyridin-4-YL)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in various biological assays to study enzyme activity or protein-ligand interactions.

    Agricultural Chemistry: It can be used in the synthesis of agrochemicals with potential herbicidal or pesticidal activity.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: Lacks the pyridin-4-yl group but shares the dichloropyridazine core.

    4-(Pyridin-4-yl)pyridazine: Similar structure but without the chlorine atoms at positions 3 and 6.

    3,6-Dibromo-4-(pyridin-4-yl)pyridazine: Similar structure with bromine atoms instead of chlorine.

Uniqueness

3,6-Dichloro-4-(pyridin-4-YL)pyridazine is unique due to the presence of both chlorine atoms and the pyridin-4-yl group, which confer specific chemical reactivity and potential biological activity. This combination of substituents makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3,6-dichloro-4-pyridin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-8-5-7(9(11)14-13-8)6-1-3-12-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEFKPDASJTVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611213
Record name 3,6-Dichloro-4-(pyridin-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202931-70-2
Record name 3,6-Dichloro-4-(pyridin-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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